Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a trifluoromethoxyphenyl group and a phenyl group attached to a thiazole ring, with an ethyl ester functional group at the 5-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-trifluoromethoxyaniline, which undergoes chloroacylation with chloroacetonitrile to form an intermediate. This intermediate is then subjected to heterocyclization with thioamides or thioureas to form the thiazole ring . The final step involves esterification to introduce the ethyl ester group at the 5-position of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The trifluoromethoxyphenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the thiazole ring may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Ethyl 2-(4-trifluoromethoxyphenyl)-4-phenylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(3-nitrophenyl)thiazole-5-carboxylate: This compound has a nitrophenyl group instead of a trifluoromethoxyphenyl group, which affects its reactivity and biological activity.
5-Methyl-4-phenyl-2-(4-trifluoromethylphenyl)thiazole: The presence of a trifluoromethyl group instead of a trifluoromethoxy group can influence the compound’s chemical properties and interactions.
Ethyl 2-(1-pyrrolidinylmethyl)-1,3-thiazole-4-carboxylate:
These comparisons highlight the unique structural features and potential advantages of this compound in various research and industrial contexts.
Properties
IUPAC Name |
ethyl 4-phenyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3S/c1-2-25-18(24)16-15(12-6-4-3-5-7-12)23-17(27-16)13-8-10-14(11-9-13)26-19(20,21)22/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKOZLZKNGHNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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